molecular formula C7H13NO B3246502 (2-Azabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1785333-54-1

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B3246502
CAS No.: 1785333-54-1
M. Wt: 127.18
InChI Key: FNUPMUAERHXXKO-UHFFFAOYSA-N
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Description

(2-Azabicyclo[221]heptan-1-yl)methanol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the palladium-catalyzed approach mentioned above can be adapted for larger-scale synthesis, given its efficiency and broad substrate compatibility.

Chemical Reactions Analysis

Types of Reactions: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a different ring size and arrangement.

    2-Azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring configuration.

Uniqueness: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of biologically active compounds.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)4-8-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPMUAERHXXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785333-54-1
Record name 2-azabicyclo[2.2.1]heptan-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
Reactant of Route 2
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
Reactant of Route 3
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
Reactant of Route 4
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
Reactant of Route 5
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
Reactant of Route 6
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol

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